molecular formula C18H14N2O3 B4415796 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B4415796
M. Wt: 306.3 g/mol
InChI Key: OXWXHOYCTHKYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood. However, it has been reported to act through multiple pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes has been attributed to its potential therapeutic applications in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and possess anti-microbial and anti-tubercular activities. Its ability to cross the blood-brain barrier and inhibit acetylcholinesterase and butyrylcholinesterase enzymes has also been studied for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione in lab experiments include its ease of synthesis, potential therapeutic applications in various diseases, and its ability to inhibit enzymes. However, its limitations include its potential toxicity and limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. These include its potential therapeutic applications in other diseases such as multiple sclerosis, epilepsy, and diabetes. Its ability to modulate signaling pathways and induce apoptosis also warrants further investigation. Additionally, the development of more efficient and safer synthesis methods and the optimization of its pharmacokinetic properties are areas of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's, and its ability to inhibit enzymes make it an attractive target for further investigation. However, its potential toxicity and limited understanding of its mechanism of action are areas that require further research.

Scientific Research Applications

6-methyl-4-(3-pyridinyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-tubercular activities. It has also been found to have potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes has also been studied for the treatment of Alzheimer's disease.

properties

IUPAC Name

6-methyl-4-pyridin-3-yl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-20-14-7-3-2-6-12(14)17-16(18(20)22)13(9-15(21)23-17)11-5-4-8-19-10-11/h2-8,10,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWXHOYCTHKYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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